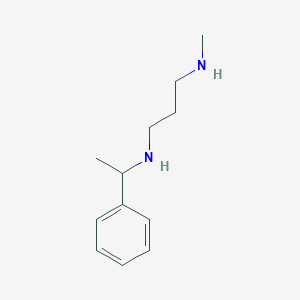
N1-Methyl-N3-(1-phenylethyl)-1,3-propanediamine
Vue d'ensemble
Description
N1-Methyl-N3-(1-phenylethyl)-1,3-propanediamine, also known as NMPPD, is an important organic compound used in a variety of applications in scientific research. It is a colorless, volatile, and flammable liquid with a sharp, fishy odor. It is also classified as a tertiary amine and is used as a precursor in the manufacture of various organic compounds. This compound has a wide range of applications in the chemical and pharmaceutical industries, as well as in scientific research.
Applications De Recherche Scientifique
Synthesis and Crystal Structures
- N1-Methyl-N3-(1-phenylethyl)-1,3-propanediamine (mtn) has been used in synthesizing new alternating μ1,1- and μ1,3-azido bridged chains of copper(II) and nickel(II). These compounds were characterized by single-crystal X-ray diffraction and displayed distinct magnetic properties (Bhowmik et al., 2014).
NMR Spectroscopy Studies
- The compound's derivatives, like N1, N1-diethyl-2,2-dimethylpropane-1,3-diamine, have been studied using nuclear magnetic resonance (NMR) spectroscopy. This research provides insights into the structural characterization of these compounds (Freifelder et al., 1967).
Preparation and Characterization
- Research on (S)-N1,N3-dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine showcases methods for its preparation and full characterization. This includes NMR, mass spectrometry, and polarimetry, indicating its potential in various applications (Belda et al., 2023).
Optical Resolution and Chirality
- Studies have been conducted on the optical resolution and circular dichroism spectra of mixed-diamine palladium(II) complexes, including variants of the N1-Methyl-N3-(1-phenylethyl)-1,3-propanediamine, indicating its role in understanding chirality and optical properties (Nakayama et al., 1981).
Propriétés
IUPAC Name |
N-methyl-N'-(1-phenylethyl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-11(14-10-6-9-13-2)12-7-4-3-5-8-12/h3-5,7-8,11,13-14H,6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBKWWXNNZRTKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCCNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Methyl-N3-(1-phenylethyl)-1,3-propanediamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



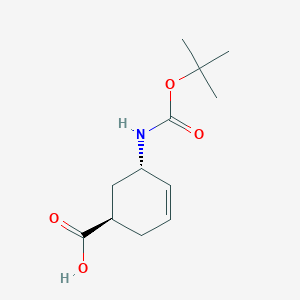
![Methyl [1-(chloroacetyl)-3-oxodecahydroquinoxalin-2-yl]acetate](/img/structure/B3071230.png)
![3,3',5,5'-Tetrakis[3-(3-pyridyl)phenyl]-1,1'-biphenyl](/img/structure/B3071235.png)

![8-Methyl-4-(4-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071251.png)
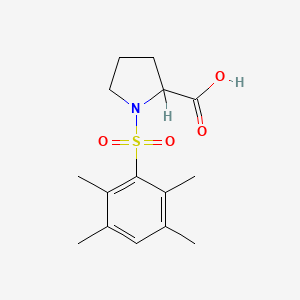
![[(1R,3Ar,4S,7aR)-1-[(2S,3S)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-yn-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B3071263.png)
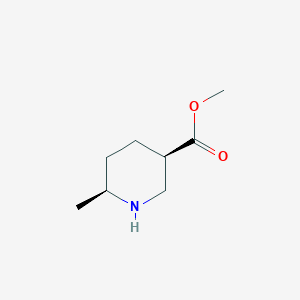
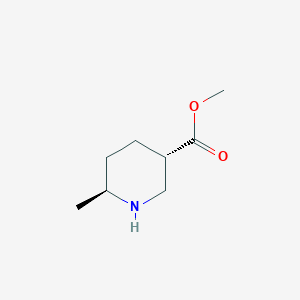

![3-[3-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B3071293.png)
![4-(2-Phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071306.png)
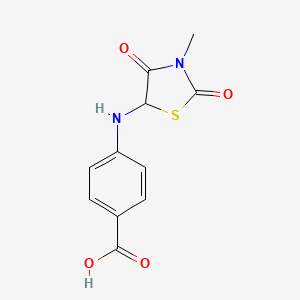
![2,4,6-Tris[4-(1h-imidazole-1-yl)phenyl]-1,3,5-triazine](/img/structure/B3071320.png)